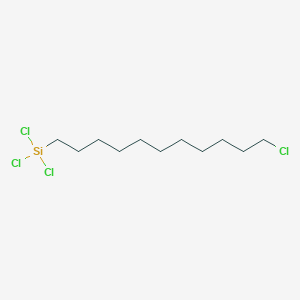

11-Chloroundecyltrichlorosilane

Description

Structure

3D Structure

Properties

IUPAC Name |

trichloro(11-chloroundecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22Cl4Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISIWSXYGRYXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC[Si](Cl)(Cl)Cl)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 11 Chloroundecyltrichlorosilane

Hydrosilylation Routes for Alkenyl Chlorides and Trichlorosilane (B8805176) Precursors

Hydrosilylation is an addition reaction where a silicon-hydride (Si-H) bond adds across an unsaturated bond, such as a carbon-carbon double bond in an alkene. wikipedia.org For the synthesis of 11-Chloroundecyltrichlorosilane, the specific reactants are 11-chloro-1-undecene (B1580411) and trichlorosilane (HSiCl₃).

The reaction typically proceeds via an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the alkene double bond. wikipedia.org This regioselectivity is crucial for forming the desired linear chloroundecyl chain attached to the silicon atom. The general mechanism, often the Chalk-Harrod mechanism, involves an intermediate metal complex containing the catalyst, the silane (B1218182), and the alkene. wikipedia.org

Catalytic Systems in this compound Synthesis (e.g., H₂PtCl₆·6H₂O)

The success of hydrosilylation hinges on the use of a catalyst. wikipedia.org Platinum-based catalysts are highly effective and widely used in industry. researchgate.net

Hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) , also known as Speier's catalyst, was a groundbreaking development in hydrosilylation catalysis. wikipedia.org It is a common choice for reactions involving the synthesis of compounds like this compound. Research suggests that the active catalytic species is not the Pt(IV) complex itself but rather a colloidal form of platinum(0) that is formed in situ through a reduction process. researchgate.net The solvent can play a role in stabilizing these platinum complexes to prevent rapid precipitation. researchgate.net Other highly efficient platinum-based catalysts include Karstedt's catalyst, which is soluble in organic substrates. wikipedia.org While platinum-group metals are traditional, research continues into more sustainable catalysts based on earth-abundant metals like iron, cobalt, and nickel. nih.gov

Table 1: Comparison of Common Hydrosilylation Catalysts

| Catalyst Name | Chemical Formula/Type | Key Characteristics |

|---|---|---|

| Speier's Catalyst | H₂PtCl₆ | A breakthrough catalyst, often used as a precursor for the active species. wikipedia.org |

| Karstedt's Catalyst | Platinum(0)-divinyltetramethyldisiloxane complex | Soluble in organic media, highly active. wikipedia.org |

| Wilkinson's Catalyst | RhCl(PPh₃)₃ | Can be used for hydrosilylation, similar to its use in hydrogenation. wikipedia.org |

| Ruthenium-based Catalysts | e.g., [Cp*Ru(MeCN)₃]PF₆ | Used for selective hydrosilylation of alkynes and alkenes. sigmaaldrich.com |

Reaction Conditions and Yield Optimization in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing side reactions. Key parameters include temperature, reactant ratio, and catalyst concentration.

Temperature: Hydrosilylation reactions are typically exothermic. The temperature is carefully controlled, often kept below 110°C, to prevent unwanted side reactions such as the isomerization of the alkene or redistribution reactions on the silicon center. researchgate.net

Reactant Stoichiometry: A slight excess of the alkene is sometimes used to ensure the complete conversion of the more valuable trichlorosilane.

Catalyst Concentration: The catalyst is used in small quantities, often in the parts-per-million range relative to the reactants. The optimal concentration balances reaction speed with cost and the need to minimize catalyst residues in the final product.

Table 2: General Parameters for Hydrosilylation Reactions

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Temperature | 30 - 150 °C | To initiate and sustain the reaction while avoiding side products. google.com |

| Reaction Time | 1 - 24 hours | To ensure the reaction proceeds to completion. researchgate.net |

| Catalyst Loading | ppm levels | To efficiently catalyze the reaction without excessive cost or contamination. |

| Solvent | Often solvent-free; sometimes non-polar solvents | To dissolve reactants and facilitate the reaction. |

Purification and Isolation Techniques for Chloroundecyltrichlorosilane Intermediates

After the synthesis, the crude product contains this compound along with unreacted starting materials and potential byproducts. Purification is essential to obtain the compound at the required purity.

Fractional distillation is the primary method for isolating the product. youtube.com This technique separates compounds based on differences in their boiling points. This compound has a significantly higher boiling point than the unreacted trichlorosilane, allowing for their separation.

For removing trace impurities, other techniques may be employed:

Adsorption: Passing the chlorosilane vapor through a fixed bed of an adsorbent like silica (B1680970) can effectively remove certain impurities, such as boron-containing compounds. google.com Ion-exchange resins have also been utilized for purifying organochlorosilanes. google.com

Complexation and Distillation: Some impurities can be removed by adding a reagent that forms a non-volatile complex with the impurity. The desired product is then separated by distillation, leaving the complex behind in the residue. epo.org

Table 3: Purification Techniques for Organochlorosilanes

| Technique | Principle | Impurities Removed |

|---|---|---|

| Fractional Distillation | Separation based on boiling point differences. youtube.com | Unreacted starting materials, low/high boiling byproducts. |

| Vapor-Phase Adsorption | Passing vapor over a solid adsorbent. google.com | Trace impurities like boron compounds. |

| Complexation followed by Distillation | Forming non-volatile complexes with impurities. epo.org | Specific volatile impurities that are difficult to separate by distillation alone. |

Derivatization Pathways from this compound to Advanced Organosilanes

This compound is a valuable intermediate due to its two reactive sites: the trichlorosilyl (B107488) group and the terminal chloroalkyl group. chembk.com This dual reactivity allows for its conversion into a wide range of advanced organosilanes.

Reactions of the Trichlorosilyl Group: The silicon-chlorine bonds are highly susceptible to nucleophilic attack. They can be readily converted into other functional groups. For example, reaction with water leads to hydrolysis and the formation of siloxanes. Reaction with alcohols (alcoholysis) yields alkoxysilanes, such as 11-chloroundecyltrimethoxysilane or 11-chloroundecyltriethoxysilane. These alkoxysilanes are common coupling agents used to functionalize surfaces.

Reactions of the Terminal Chloro Group: The chlorine atom at the end of the undecyl chain can be replaced by various nucleophiles to introduce different functionalities. For instance, it can be converted to an azide, amine, thiol, or quaternary ammonium (B1175870) salt, leading to the formation of silanes with specialized functions for applications in surface modification, bioconjugation, and materials science.

These derivatization pathways underscore the importance of this compound as a building block for creating bifunctional molecules that can bridge organic and inorganic materials.

Interfacial Chemistry and Self Assembly Phenomena of 11 Chloroundecyltrichlorosilane

Mechanisms of Silane (B1218182) Hydrolysis and Condensation on Hydroxylated Substrates

The interfacial behavior of 11-chloroundecyltrichlorosilane is predicated on the reactivity of its trichlorosilyl (B107488) headgroup with hydroxylated surfaces. This process is initiated by hydrolysis, followed by condensation, leading to the formation of a stable, covalently bonded monolayer.

The primary step in the reaction of this compound with a hydroxylated substrate is the hydrolysis of the silicon-chlorine bonds. In the presence of water, the highly reactive Si-Cl bonds are readily converted into silanol (B1196071) groups (Si-OH). nih.govresearchgate.net This reaction is rapid and typically results in the release of hydrochloric acid as a byproduct. nih.govwikipedia.org

Following hydrolysis, the newly formed silanol groups can undergo two primary condensation reactions. They can condense with the hydroxyl groups present on the substrate surface (e.g., -OH groups on silica (B1680970), glass, or other metal oxides), forming strong, covalent siloxane bonds (Si-O-Substrate). researchgate.net This is the basis for the chemisorption and grafting of the silane molecule to the surface. researchgate.netunlp.edu.ar

Simultaneously, adjacent silanol groups of neighboring this compound molecules can condense with each other, forming intermolecular siloxane bridges (Si-O-Si). This process leads to the creation of a cross-linked polysiloxane network parallel to the substrate surface. This network structure enhances the stability and packing density of the resulting self-assembled monolayer.

The reactivity of the trichlorosilyl group is highly sensitive to environmental conditions, particularly the presence of water and the pH of the system.

Water Content: A certain amount of water is essential for the initial hydrolysis of the trichlorosilane (B8805176) to form the reactive silanol groups. In completely anhydrous conditions, the reaction with the hydroxylated substrate is significantly hindered. However, excessive water in the bulk solution can lead to premature hydrolysis and polymerization of the silane molecules in the solution phase, forming polysiloxane aggregates that may physisorb onto the surface rather than forming a well-ordered monolayer.

pH: The pH of the solution can influence the rate of both hydrolysis and condensation reactions. While specific studies on this compound are limited, the general chemistry of alkoxysilanes suggests that hydrolysis is catalyzed by both acid and base. For instance, in the context of carboxy-terminated thiols, adjusting the pH to approximately 2 with hydrochloric acid is a common practice to facilitate proper self-assembly. sigmaaldrich.com The condensation reaction to form siloxane bonds is also pH-dependent, with the rate being influenced by the concentration of protonated and deprotonated silanol species.

Covalent Grafting and Adsorption Dynamics of this compound

The interaction of this compound with inorganic substrates involves both chemisorption and physisorption, leading to the formation of a surface layer.

Formation and Structural Characteristics of Self-Assembled Monolayers (SAMs) from this compound

Self-assembled monolayers (SAMs) are highly organized molecular films formed spontaneously by the adsorption of molecules onto a surface. uni-tuebingen.de Trichlorosilanes, such as this compound, are common precursors for forming robust SAMs on various substrates. wikipedia.org

The formation of a SAM from this compound is a two-step process. wikipedia.org The initial, rapid step is the adsorption and chemisorption of the trichlorosilyl headgroups onto the hydroxylated substrate. wikipedia.org This is followed by a slower organization of the undecyl chains. The long alkyl chains (- (CH₂)₁₁ -Cl) of the this compound molecules align and pack closely together due to van der Waals interactions. This intermolecular interaction drives the formation of a dense, ordered, and crystalline or semi-crystalline monolayer. The final structure of the SAM is influenced by factors such as the cleanliness of the substrate, the concentration of the silane solution, and the reaction time. uni-tuebingen.de The terminal chloro group (-Cl) provides a reactive site for further chemical modifications of the surface.

Molecular Packing and Orientation in Organosilane SAMs

Information not available.

Defect Analysis and Imperfection Monitoring in Silane Monolayers

Information not available.

Control of Surface Coverage and Layer Thickness

Information not available.

Advanced Applications in Hybrid Material Systems and Surface Engineering

11-Chloroundecyltrichlorosilane as a Precursor for Tailored Hybrid Materials

The bifunctional nature of this compound, with its reactive trichlorosilyl (B107488) group at one end and a terminal chloroalkyl chain at the other, makes it an ideal precursor for the synthesis of tailored hybrid materials. The trichlorosilyl group readily hydrolyzes to form silanols, which can then condense with hydroxyl groups on inorganic surfaces, forming stable siloxane bonds. Simultaneously, the terminal chloro group provides a reactive site for further chemical modifications, enabling the covalent integration of organic functionalities.

Integration into Inorganic-Organic Hybrid Composites

This compound plays a pivotal role in the formation of inorganic-organic hybrid composites by acting as a molecular bridge between inorganic substrates and organic polymers. The trichlorosilyl group anchors the molecule to the surface of inorganic materials such as silica (B1680970), titania, or alumina. This initial step creates a self-assembled monolayer (SAM) that effectively modifies the surface properties of the inorganic component.

The long undecyl chain of the silane (B1218182) projects away from the surface, presenting the terminal chloro group for subsequent reactions. This chloro-functionalized surface can then be used to initiate polymerization reactions or to attach other organic molecules through nucleophilic substitution reactions. This "grafting-from" or "grafting-to" approach allows for the creation of a covalently bonded organic layer on the inorganic material, resulting in a true hybrid composite with enhanced properties. For instance, the integration of polymers can improve the fracture toughness and flexibility of brittle inorganic materials, while the inorganic component can enhance the thermal stability and mechanical strength of the polymer.

Modulating Interfacial Adhesion in Composite Materials

The mechanism of adhesion promotion involves the formation of a durable chemical bridge. The trichlorosilyl group of this compound reacts with the surface of the inorganic filler, while the terminal chloro group can be chemically modified to be compatible with the polymer matrix. For example, the chloro group can be converted to an amine or an epoxide, which can then react with the functional groups of the polymer matrix, such as carboxylic acids or amines. This tailored chemical bonding at the interface significantly reduces the likelihood of delamination and improves the long-term durability of the composite material.

Surface Functionalization for Electronic and Optical Materials

The ability to precisely control the surface chemistry of materials is paramount in the fields of electronics and optics. This compound provides a robust platform for the functionalization of various substrates, enabling the fabrication of advanced devices with tailored properties.

Patterned Silanization and Microcontact Printing Techniques

Patterned silanization using this compound allows for the creation of well-defined chemical patterns on a substrate with micrometer to nanometer resolution. One of the most effective techniques for achieving this is microcontact printing. In this process, an elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), is "inked" with a solution of this compound and then brought into contact with the substrate. The silane is transferred from the stamp to the substrate only in the areas of contact, forming a self-assembled monolayer in the desired pattern.

These patterned SAMs of this compound can then be used for a variety of applications. For instance, the chloro-terminated regions can be selectively modified with other molecules, leading to the creation of surfaces with alternating chemical functionalities. This is particularly useful in the fabrication of microarrays and in directing the self-assembly of other materials on the surface.

Fabrication of Chemically Modified Surfaces for Specific Sensing Platforms

The terminal chloro group of this compound serves as a versatile handle for the covalent immobilization of bioreceptors, such as DNA, proteins, and antibodies, onto transducer surfaces. nih.govnih.govmdpi.commdpi.comrsc.org This is a critical step in the development of highly sensitive and specific biosensors. The process typically involves the initial formation of a SAM of this compound on the sensor surface, followed by the chemical conversion of the chloro group to a more reactive functional group, such as an amine or an aldehyde.

These activated surfaces can then be used to covalently bind the desired bioreceptor molecules. The long alkyl chain of the silane acts as a spacer, lifting the bioreceptor away from the surface and minimizing steric hindrance, which can improve its accessibility to the target analyte. This controlled immobilization strategy leads to a higher density of functional bioreceptors on the sensor surface, resulting in enhanced sensitivity and a lower limit of detection. For example, silicon nitride surfaces, which are common in biosensor applications, can be functionalized with silanes to facilitate biomolecule attachment. nih.govnih.govmahidol.ac.th

Development of Specialized Coatings and Surface Treatments

The unique chemical properties of this compound also make it a valuable component in the development of specialized coatings and surface treatments. By forming a dense and stable self-assembled monolayer, it can significantly alter the surface properties of a material.

For instance, the long hydrocarbon chain of the silane can impart hydrophobic properties to a surface, leading to the development of water-repellent and self-cleaning coatings. mdpi.comaculon.com The chloro-terminated surface can also be further functionalized to create coatings with specific chemical resistance or anti-fouling properties. The ability to tailor the surface chemistry at the molecular level opens up a wide range of possibilities for creating advanced coatings for diverse applications, from biomedical devices to industrial equipment.

Engineering Wettability and Surface Energy via Silane Modification

The ability to control the wettability and surface energy of a material is crucial for a multitude of applications, from self-cleaning surfaces to advanced biomedical devices. The modification of surfaces with silane coupling agents is a well-established method for achieving desired surface properties.

Recent research has demonstrated that coatings incorporating this compound can be used to create hydrophobic surfaces. In some applications, these coatings have been shown to achieve a water contact angle of over 90 degrees. google.comjustia.com This hydrophobicity is a direct result of the long alkyl chain of the silane, which presents a low-energy surface to the environment. The trichlorosilyl group of this compound readily reacts with hydroxyl groups present on the surface of many substrates, such as metals and metal alloys, to form a stable, covalently bonded siloxane layer. This self-assembly process creates a dense molecular layer that effectively masks the underlying substrate's surface energy.

For instance, in the development of corrosion-resistant coatings on transition metal alloys, the application of a silane system containing compounds like this compound is a key step in producing a hydrophobic and protective surface layer. google.com The terminal chloro group on the undecyl chain provides a reactive site for further functionalization, allowing for the attachment of other molecules to fine-tune the surface energy or introduce additional functionalities.

Table 1: Surface Wettability Properties of Coatings Incorporating Silane Systems

| Coating System | Substrate | Measured Water Contact Angle | Reference |

| Silane system on electrodeposited transition metal alloy | Stainless Steel | > 90° | google.com |

| Hydrophobic coating with surface-modified inorganic particles | Not specified | > 90° | justia.com |

It is important to note that while patents describe the use of this compound in these systems, specific contact angle data for surfaces modified solely with this compound are not extensively detailed in the public domain. The data presented often reflects the performance of a complete coating system of which the silane is a component.

Influence on Material Durability and Environmental Resistance

A critical aspect of advanced materials is their ability to withstand harsh environmental conditions and maintain their integrity over time. Surface coatings play a pivotal role in protecting materials from corrosion, wear, and chemical attack. The incorporation of this compound into protective coatings has been shown to significantly enhance material durability.

The long-chain alkyl group of this compound contributes to the formation of a dense, non-polar barrier that inhibits the ingress of water and other corrosive agents to the substrate surface. The covalent Si-O-Substrate bonds formed upon application provide strong adhesion, which is critical for the long-term performance of the coating and the prevention of delamination.

In some formulations, these coatings have also been shown to retain their hydrophobicity and show no significant discoloration or damage after exposure to challenging conditions. google.com This resilience is crucial for outdoor applications and in industrial settings where materials are subjected to a variety of environmental stressors.

Functionalization of Polymeric and Cellulose-Based Substrates

The versatility of this compound extends to the functionalization of organic substrates, including polymers and cellulose-based materials. The ability to modify the surface of these materials opens up new possibilities for creating advanced composites and functional textiles.

Grafting Strategies for Polymer-Silane Conjugates

The terminal chloro group of this compound serves as a valuable anchor point for grafting polymers onto a substrate. This "grafting to" or "grafting from" approach allows for the creation of polymer brushes on a surface, which can dramatically alter its properties.

One strategy involves the initial surface modification of a substrate with this compound. The trichlorosilyl group reacts with the substrate, leaving the chloro-terminated alkyl chain extending from the surface. This chlorinated surface can then be used to initiate polymerization reactions, such as atom transfer radical polymerization (ATRP), or can undergo nucleophilic substitution reactions with pre-formed polymers containing appropriate functional groups.

While specific examples detailing the use of this compound for polymer brush synthesis are not extensively documented in publicly available research, its structure is well-suited for such applications. The ability to form a stable, covalently attached initiator layer is a key advantage of this approach. This method allows for precise control over the grafted polymer's architecture, including its density and chain length, which in turn dictates the final properties of the modified surface. Such polymer-silane conjugates can be designed to exhibit responsiveness to external stimuli, such as pH or temperature, leading to the development of "smart" surfaces.

Enhancing Interfacial Compatibility in Polymer Composites

This compound can act as a coupling agent in polymer composites. The trichlorosilyl end of the molecule can bond to inorganic fillers, such as silica or glass fibers, that have hydroxyl groups on their surface. The long, non-polar undecyl chain can then entangle with or react into the polymer matrix, creating a strong bridge across the interface.

Furthermore, the terminal chloro group offers a reactive handle for further chemical modification. This allows for the introduction of functional groups that are specifically designed to be compatible with a particular polymer matrix, thereby enhancing the interfacial adhesion and improving the stress transfer from the matrix to the filler. This leads to composites with improved mechanical properties, such as tensile strength and modulus.

Patents have disclosed the use of this compound in coatings for plastic articles, suggesting its role in promoting adhesion and compatibility between a metallic coating and a polymer substrate. google.com This highlights its potential to enhance the interfacial bonding in a variety of hybrid material systems.

Advanced Analytical Methodologies for Characterization of 11 Chloroundecyltrichlorosilane and Modified Surfaces

Microscopic and Imaging Techniques for Surface Morphology and Layer Organization

Microscopic and imaging techniques are indispensable for the detailed characterization of surfaces modified with 11-Chloroundecyltrichlorosilane. These methods provide critical insights into the topography, elemental composition, and spatial organization of the resulting self-assembled monolayers (SAMs), which are crucial for understanding and optimizing their performance in various applications.

Atomic Force Microscopy (AFM) for Topography and Molecular Packing

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of self-assembled monolayers (SAMs) at the nanoscale. ethz.ch It provides detailed information on surface roughness, domain formation, and molecular packing. For surfaces modified with this compound, AFM reveals the quality and homogeneity of the monolayer.

In a typical analysis, the AFM tip scans across the surface, and the deflection of the cantilever is monitored to create a three-dimensional topographical map. Studies on similar long-chain alkylsilane SAMs have shown that well-ordered monolayers exhibit smooth surfaces with low root-mean-square (rms) roughness values. researchgate.netmdpi.com For instance, AFM has been used to confirm the uniform topological properties of octadecyltrichlorosilane (B89594) (OTS) monolayers prepared under anhydrous conditions. nih.gov The presence of islands or pits in AFM images can indicate incomplete monolayer formation or molecular collapse, which can be influenced by factors such as substrate preparation, deposition time, and the presence of water. researchgate.net

The phase imaging mode of AFM can also provide information on the molecular packing and orientation within the this compound layer. Variations in phase contrast can correspond to differences in mechanical properties, such as stiffness and adhesion, which are related to the packing density of the alkyl chains. researchgate.net

Table 1: Representative AFM Data for Alkylsilane SAMs on Silicon Substrates

| Silane (B1218182) Compound | Deposition Method | RMS Roughness (nm) | Key Findings |

| Octadecyltrichlorosilane (OTS) | Anhydrous Vapor Deposition | ~0.1-0.2 | Uniform monolayer with nanoscale homogeneity. nih.gov |

| Octyltriethoxysilane (C8TES)/OTS Mixed SAM | Stepwise Solution Deposition | Not specified | Homogeneous mixed SAM with a smooth surface. pku.edu.cn |

| Perfluoroalkylsilane (PFTS) | Vapor Deposition | ~0.3-0.5 | Smooth and uniform film formation. researchgate.net |

| 3-methacryloxypropyltrimethoxysilane (MPS) | Solution Immersion (22h) | ~0.6 | Increased roughness compared to shorter immersion times, indicating more developed vertical structure. mdpi.com |

This table presents data from analogous alkylsilane systems to illustrate typical results obtained via AFM analysis.

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at a micro to nanoscale resolution. researchgate.net For surfaces coated with this compound, SEM can be used to assess the uniformity of the coating over large areas and to identify any macroscopic defects, such as cracks or aggregates. researchgate.net The technique works by scanning a focused beam of electrons over a surface to create an image. nih.gov

When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM becomes a tool for elemental analysis. mdpi.comresearchgate.net SEM-EDX can map the elemental distribution on the surface, confirming the presence and uniform distribution of silicon (Si), chlorine (Cl), and carbon (C) from the this compound molecule. nih.gov This is particularly useful for verifying the successful grafting of the silane layer onto a substrate and for detecting any potential contaminants. nih.govresearchgate.net For example, EDX analysis of various coatings has been used to confirm the expected elemental composition and identify residual materials from the manufacturing process. nih.govnih.gov

Table 2: Example of Elemental Analysis by SEM-EDX for a Modified Surface

| Element | Expected Presence | Typical Weight % (Example) | Purpose of Analysis |

| Silicon (Si) | Yes | 5-15% | Confirms silane backbone presence. researchgate.net |

| Chlorine (Cl) | Yes | 1-5% | Verifies the presence of the terminal chloro group. |

| Carbon (C) | Yes | 60-80% | Indicates the undecyl alkyl chain. |

| Oxygen (O) | Yes (on substrate) | 10-20% | Relates to the native oxide layer of the substrate (e.g., silicon wafer) and Si-O-Si bonds. researchgate.net |

| Substrate Element (e.g., Au, Ti) | Yes | Variable | Confirms the underlying substrate material. nih.gov |

This table is illustrative and shows the type of data that can be obtained. Actual percentages will vary based on layer thickness, substrate, and instrument parameters.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for analyzing the internal structure of materials at the atomic level. mdpi.com While SEM provides surface information, TEM provides a cross-sectional view, which is invaluable for accurately measuring the thickness of the this compound monolayer. researchgate.net To achieve this, a thin cross-section of the modified substrate is prepared, often using a focused ion beam (FIB) system. researchgate.netmit.edu

Fluorescence Microscopy for Functional Group Localization

Fluorescence microscopy is a highly sensitive imaging technique used to localize specific molecules or functional groups within a sample. While this compound itself is not fluorescent, it can be used as a platform for attaching fluorescent probes. The terminal chlorine atom on the undecyl chain is a reactive site that can be chemically modified via nucleophilic substitution to attach a fluorescent dye.

Once a fluorescent tag is covalently bonded to the silane layer, fluorescence microscopy can be used to visualize the distribution of the functionalized silane on a surface. This is particularly useful for assessing the uniformity of the monolayer and for studying patterned surfaces where the silane is confined to specific regions. nih.gov The intensity of the fluorescence can provide a semi-quantitative measure of the surface density of the reactive sites. This technique is often used in the development of biosensors and microarrays, where precise control over the spatial arrangement of functional groups is critical. researchgate.net

Differential Interference Contrast (DIC) Microscopy for Surface Patterning

Differential Interference Contrast (DIC) microscopy, also known as Nomarski microscopy, is an optical microscopy technique that enhances the contrast of unstained, transparent samples. evidentscientific.com It works by converting gradients in the optical path length into differences in light intensity, creating a pseudo-three-dimensional, shadow-cast image. nih.gov This makes it highly effective for visualizing the topography and patterns on surfaces modified with this compound.

For patterned silane layers, where regions of the substrate are selectively coated, DIC microscopy can clearly distinguish between the coated and uncoated areas due to the difference in refractive index and thickness. evidentscientific.com It is a non-destructive technique that is useful for quality control and for imaging dynamic processes. The ability of DIC to produce high-contrast images of surface relief makes it an excellent tool for inspecting the fidelity of micropatterning techniques like photolithography or microcontact printing used to create structured silane surfaces. nih.govmicroscopyu.com

Chromatographic and Separation Methods for Purity and Polymerization Assessment

The purity of the this compound precursor is critical for the formation of high-quality, well-ordered self-assembled monolayers. Impurities can introduce defects into the monolayer, affecting its properties and performance. Similarly, unintended polymerization of the silane before deposition can lead to the formation of undesirable aggregates on the surface.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary technique for assessing the purity of volatile compounds like this compound. In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components are then detected, and MS can be used to identify them based on their mass-to-charge ratio and fragmentation patterns. This allows for the identification and quantification of any impurities or side-products from the synthesis process.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is used to assess the extent of polymerization. This technique separates molecules based on their size in solution. By analyzing the this compound precursor with GPC, one can detect the presence of oligomers or polymers, which would elute earlier than the monomer. Monitoring the molecular weight distribution is essential for ensuring the quality and reactivity of the silane precursor, as the trichlorosilyl (B107488) headgroup is highly susceptible to hydrolysis and condensation, which can lead to polymerization. mdpi.com

Gas Chromatography (GC) for Volatile Components and Purity

Gas Chromatography (GC) is a cornerstone analytical technique for separating and analyzing volatile and thermally stable compounds, making it highly suitable for assessing the purity of this compound. birchbiotech.com The fundamental principle of GC involves the differential partitioning of components in a sample between a gaseous mobile phase and a stationary phase within a column. birchbiotech.com This separation allows for the quantification of the primary compound and the detection of any volatile impurities or residual starting materials.

In a typical GC analysis, the this compound sample is vaporized and carried by an inert gas (like helium or nitrogen) through a heated capillary column. mdpi.com The separation is based on the components' boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster, resulting in shorter retention times. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the elution of each component, generating a chromatogram.

The purity of the sample is determined by comparing the peak area of the this compound to the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com This powerful technique can detect trace impurities, often at the parts-per-billion level, which is critical for applications where high purity is essential. birchbiotech.com For complex mixtures, GC coupled with Mass Spectrometry (GC-MS) provides definitive identification of the volatile components by analyzing their mass fragmentation patterns. mdpi.comnih.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for Silane Analysis

Gel Permeation Chromatography (GPC) for Polymerization Degree and Molecular Size

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.org It separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. wikipedia.orgslideshare.net This method is particularly useful for analyzing the self-assembled monolayers or polymeric layers that can form when this compound reacts and polymerizes on a surface or in solution. GPC provides crucial data on the molecular weight distribution, which correlates to the degree of polymerization.

The GPC system consists of a column packed with porous gel beads. slideshare.netbiocompare.com When a polymer solution is pumped through the column, larger molecules are unable to enter the pores and thus elute more quickly. slideshare.net Smaller molecules, however, can penetrate the pores to varying extents, leading to a longer path and later elution. slideshare.net This process effectively sorts the polymer chains by size.

By calibrating the column with polymer standards of known molecular weights (e.g., polystyrene standards), the elution times of the sample can be converted into a molecular weight distribution. wikipedia.org This analysis yields key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn. wikipedia.org A low dispersity value (close to 1) indicates a more uniform polymer chain length. For surface-initiated polymerization using silanes, GPC can help understand the extent and control of the polymerization process.

Table 2: Example GPC Data for Polymer Characterization

Hyphenated Techniques (e.g., Py-GC/FT-IR, GPC-ICP HR MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple two or more analytical methods, provide a multi-dimensional analysis that is far more powerful than standalone methods for the comprehensive characterization of complex materials.

Pyrolysis-Gas Chromatography/Fourier Transform Infrared Spectroscopy (Py-GC/FT-IR): This technique involves the thermal decomposition (pyrolysis) of a sample in an inert atmosphere, followed by the separation of the resulting fragments by GC and their identification by FT-IR. pstc.org Py-GC/FT-IR is highly effective for characterizing the structure of the polymeric layers formed from this compound. The pyrolysis breaks the polymer down into smaller, characteristic fragments. The subsequent FT-IR analysis of these fragments provides information about their functional groups and chemical bonds, allowing for the reconstruction of the original polymer's structure and bonding behavior. pstc.orggelest.com

Gel Permeation Chromatography-Inductively Coupled Plasma High-Resolution Mass Spectrometry (GPC-ICP-HRMS): This powerful combination links the size-separation capability of GPC with the highly sensitive elemental and isotopic analysis of ICP-HRMS. infrastrutturaimpresa.itresearchgate.net As the polymer fractions of different sizes elute from the GPC column, they are introduced into the ICP-HRMS, which atomizes and ionizes the sample. infrastrutturaimpresa.it This allows for the precise quantification of silicon and chlorine content as a function of molecular weight. This is invaluable for studying the composition of copolymers or for tracing the incorporation of the silane into a larger polymer matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in a liquid phase followed by mass analysis. thermofisher.cn It is particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for GC. thermofisher.cn For this compound, LC-MS could be employed to analyze its hydrolysis and condensation products in solution. The technique can separate oligomers of different lengths and provide their exact molecular weights, offering detailed insights into the initial stages of polymerization. Modern LC-MS/MS systems offer high sensitivity and specificity, enabling the identification of trace components and reaction byproducts. ca.govnih.gov

Table 3: Applications of Hyphenated Techniques in Silane Characterization

Other Specialized Characterization Methods

Beyond chromatographic and spectroscopic methods, a range of specialized techniques are employed to characterize the physical and functional properties of surfaces modified with this compound.

Ellipsometry for Thin Film Thickness and Homogeneity Determination

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness and refractive index. jawoollam.com It is exceptionally sensitive, capable of measuring film thicknesses from a few angstroms (sub-monolayer) to several microns. jawoollam.com The technique works by measuring the change in the polarization state of light upon reflection from a sample surface.

When a self-assembled monolayer of this compound is formed on a substrate like silicon, ellipsometry can precisely measure its thickness. researchgate.net By taking measurements at multiple points across the surface, the homogeneity and uniformity of the coating can be assessed. The accuracy of the measurement is enhanced by creating an optical model of the sample, which includes the substrate and the film layer. For very thin films (<10 nm), there can be a correlation between thickness and refractive index, which can be resolved using techniques like immersion ellipsometry, where measurements are taken in both air and a liquid ambient. researchgate.net

Table 4: Typical Data from Ellipsometry Measurement of a Silane Monolayer

Water Contact Angle Measurement for Surface Wettability

Water contact angle measurement is a simple yet powerful technique for characterizing the wettability of a surface. biolinscientific.com The contact angle is the angle formed by a droplet of liquid at the three-phase boundary where the liquid, gas, and solid intersect. nih.gov This angle is a measure of the balance between adhesive forces (liquid-solid) and cohesive forces (liquid-liquid). surface-tension.org

The long undecyl chain of this compound is hydrophobic. When this silane forms a monolayer on a hydrophilic substrate (like glass or silicon oxide), it dramatically alters the surface energy. A bare silicon wafer with a native oxide layer is very hydrophilic, and a water droplet will spread out, resulting in a very low contact angle. researchgate.net After modification with the silane, the surface becomes hydrophobic, causing water droplets to bead up, which results in a high contact angle. surface-tension.org This measurement provides a quick and effective assessment of the quality and completeness of the silane coating. biolinscientific.com

Table 5: Water Contact Angles for Various Surfaces

Rheological Analysis for Flow-Curing Behavior of Modified Materials

Rheological analysis is the study of the flow and deformation of materials. When this compound is used as a coupling agent or surface modifier within a polymer matrix (e.g., a composite or adhesive), rheological measurements are critical for understanding how the additive affects the material's processing characteristics and curing behavior.

Techniques such as rotational rheometry can measure properties like viscosity, storage modulus (G'), and loss modulus (G''). For an uncured, liquid resin system, the addition of a silane might alter its initial viscosity, which is important for processes like coating or molding. During the curing process, rheological analysis can track the transition from a liquid to a solid state. The gel point (where G' crosses G'') and the rate of modulus increase provide quantitative data on the cure kinetics. In silane-modified composites, rheological studies can shed light on filler-polymer interactions and the effect of the silane coupling agent on the viscoelastic properties of the final product. nih.gov

Table 6: Key Rheological Parameters for Material Characterization

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Helium |

| Nitrogen |

| Polystyrene |

| Silicon |

| Chlorine |

Quantitative Determination of Surface Functional Group Densities

The efficacy of surface modification with this compound is contingent upon the formation of a dense, well-ordered self-assembled monolayer (SAM). Accurate quantification of the surface functional group density is therefore crucial for quality control and for understanding the relationship between the molecular-level structure of the modified surface and its macroscopic properties. A variety of advanced analytical methodologies are employed to determine the surface coverage, thickness, and packing density of such alkylsilane monolayers.

The density of the reactive silanol (B1196071) groups on the substrate surface is a critical parameter that influences the maximum achievable density of the grafted silane. For amorphous silica (B1680970), the concentration of surface hydroxyl groups is considered to be a physicochemical constant, with an average value of approximately 4.6 to 4.9 OH groups per square nanometer uchicago.eduresearchgate.net. This inherent limit of reactive sites governs the upper boundary for the covalent attachment of silane molecules.

Several techniques are utilized to characterize the resulting silane layer. These methods provide quantitative data on different aspects of the monolayer, and a combination of these techniques is often used for a comprehensive analysis.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a highly surface-sensitive technique that provides information about the elemental composition of the top few nanometers of a surface unica.it. For surfaces modified with this compound, XPS can be used to quantify the surface coverage by analyzing the signal intensities of silicon, carbon, oxygen, and chlorine. The attenuation of the substrate's silicon signal (from SiO2) upon monolayer formation can be used to calculate the thickness of the organic layer. Furthermore, the carbon (C1s) signal intensity provides a direct measure of the amount of alkylsilane present on the surface. Angle-resolved XPS (ARXPS) can provide further details on the thickness and uniformity of the monolayer unica.itthermofisher.com.

Ellipsometry

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. This change is dependent on the thickness and refractive index of any thin films present on the surface. It is a non-destructive method that is highly sensitive to sub-nanometer variations in film thickness acs.org. For alkyltrichlorosilane monolayers, ellipsometry is widely used to measure the thickness of the SAM. The measured thickness can then be compared to the theoretical length of the molecule to infer information about the molecular tilt angle and packing density. For a closely related compound, octadecyltrichlorosilane (OTS), which has a longer alkyl chain, the monolayer thickness is typically in the range of 2.0 to 2.6 nm, corresponding to a nearly upright orientation of the alkyl chains acs.orgbeilstein-journals.org.

Contact Angle Goniometry

Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface. This angle is a measure of the surface's wettability and is highly sensitive to the chemistry of the outermost atomic layer. The formation of a dense and well-ordered monolayer of a long-chain alkylsilane like this compound results in a hydrophobic surface with a high water contact angle. By measuring the advancing and receding contact angles, information about the homogeneity and packing quality of the monolayer can be obtained. High advancing contact angles and low contact angle hysteresis (the difference between advancing and receding angles) are indicative of a well-ordered, densely packed monolayer.

| Analytical Method | Parameter Measured | Typical Value for OTS Monolayer | Reference |

| Ellipsometry | Monolayer Thickness | 2.0 - 2.6 nm | acs.orgbeilstein-journals.org |

| Contact Angle Goniometry | Advancing Water Contact Angle | ~109° | cmu.edu |

| Contact Angle Goniometry | Receding Water Contact Angle | ~98° | cmu.edu |

| X-ray Photoelectron Spectroscopy | Surface Coverage | Approaching theoretical close-packing | acs.org |

| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | ~1.0 Å | acs.org |

Table 1: Representative Quantitative Data for Long-Chain Alkylsilane Monolayers

It is important to note that the actual surface functional group density can be influenced by various reaction conditions, such as the concentration of the silane solution, the presence of water, the reaction time, and the cleanliness of the substrate. Therefore, these analytical techniques are essential for optimizing the surface modification process and ensuring the formation of high-quality, dense monolayers of this compound.

Theoretical and Computational Investigations of 11 Chloroundecyltrichlorosilane Interfacial Behavior

Molecular Dynamics (MD) Simulations for Adsorption and Conformation Studies

MD simulations are instrumental in exploring the dynamic processes of adsorption and the resulting conformational arrangement of 11-chloroundecyltrichlorosilane on various surfaces. These simulations model the collective motion of atoms over time, governed by a set of classical equations of motion and a predefined force field.

Modeling Organosilane/Substrate Interfaces (e.g., Metal Oxides, SiO2)

MD simulations are widely used to model the formation of SAMs from long-chain alkyltrichlorosilanes on substrates like silicon dioxide (SiO₂) and metal oxides. researchgate.net For this compound, simulations can predict key structural parameters of the resulting monolayer, such as film thickness, molecular tilt angle, and surface coverage. researchgate.netacs.org Studies on similar molecules, like octadecyltrichlorosilane (B89594) (OTS), show that the orientation and structure of the molecules can vary significantly with surface coverage and chain length. researchgate.netresearchgate.net

The simulation process typically involves modeling the hydrolyzed form of the silane (B1218182) (i.e., with Si(OH)₃ headgroups) interacting with a hydroxylated substrate surface. researchgate.net The covalent bond formation with the surface (Si-O-Substrate) can be modeled implicitly, allowing for the study of the spontaneous organization of the molecules into ordered structures. acs.orgresearchgate.net These simulations provide atomistic resolution, enabling a detailed comparison of how molecular structure influences the final monolayer's properties. acs.org For instance, simulations can reveal the relationship between grafting density and the contact angle of the alkyl tails. acs.org

Table 1: Key Structural Parameters of Organosilane SAMs Investigated by MD Simulations

| Parameter | Description | Typical Findings for Long-Chain Alkylsilanes |

| Film Thickness | The average height of the self-assembled monolayer. | Directly correlated with alkyl chain length and molecular tilt angle. researchgate.netrsc.org |

| Tilt Angle | The angle of the alkyl chains with respect to the surface normal. | Varies with surface coverage; densely packed monolayers exhibit a more upright orientation. researchgate.netacs.org |

| Grafting Density | The number of silane molecules anchored per unit of surface area. | Influences the packing and ordering of the alkyl chains. acs.org |

| Lattice Parameters | The dimensions of the unit cell for ordered monolayer structures. | Consistent with experimental measurements, confirming the accuracy of simulation models. acs.org |

Simulating the Influence of Environmental Conditions (e.g., Water Attack)

The stability and integrity of organosilane monolayers in aqueous environments are critical for their application. MD simulations can effectively model the interaction between a fully formed this compound SAM and water molecules. These simulations provide insights into the structure of the hydration layer at the interface and the potential for water to penetrate the monolayer. mdpi.comresearchgate.netmdpi.com

Simulations can track the trajectory of individual water molecules, revealing their distribution and orientation near the silane headgroups and along the alkyl chains. mdpi.com Studies have shown that for hydrophobic SAMs, water molecules have weak interactions with the surface, which explains the macroscopic hydrophobic character. mdpi.com Simulations can also model the effect of humidity during the SAM formation process, which has been shown experimentally to influence the growth rate and quality of the monolayer. rsc.org By observing the dynamics over time, researchers can assess the monolayer's resistance to water attack, identifying potential degradation mechanisms at the molecular level.

Density Functional Theory (DFT) for Reaction Energetics and Electronic Structure

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the chemical reactions involved in the anchoring of this compound to a substrate and the subsequent formation of the siloxane network. DFT provides precise calculations of reaction energies, activation barriers, and electronic properties. chemrxiv.orgmdpi.com

Investigating Anchoring Mechanisms and Active Site Interactions

The formation of a durable bond between this compound and a substrate begins with the hydrolysis of the Si-Cl bonds, followed by the condensation reaction with surface hydroxyl (-OH) groups. DFT calculations are employed to elucidate these fundamental reaction steps. researchgate.net

By modeling the interaction between a single silane molecule and a cluster representing the substrate surface (e.g., hydroxylated silica), DFT can determine the most energetically favorable reaction pathways. psu.edu It can calculate the adsorption energy of the silane on the surface and the energy barriers for the condensation reaction, where a covalent Si-O-Substrate bond is formed. chemrxiv.orgnih.gov Analysis of the electronic structure, such as charge distribution, reveals how the electrophilic silicon atom interacts with the nucleophilic oxygen of the surface hydroxyl groups, providing a detailed picture of the active site interaction. nih.gov

Table 2: DFT-Calculated Parameters for Silane-Surface Interactions (Illustrative)

| Parameter | Description | Significance for Anchoring Mechanism |

| Adsorption Energy | The energy released when a silane molecule physisorbs onto the substrate. | Indicates the initial stability of the silane on the surface before covalent bonding. |

| Reaction Energy (ΔE) | The net energy change for the condensation reaction (Si-OH + HO-Substrate → Si-O-Substrate + H₂O). | A negative value indicates an energetically favorable (exothermic) anchoring reaction. |

| Activation Barrier (Ea) | The minimum energy required to initiate the condensation reaction. | A lower activation barrier suggests a faster reaction rate for covalent bond formation. psu.edu |

| Bond Dissociation Energy | Energy required to break bonds (e.g., Si-Cl during hydrolysis). | Crucial for understanding the initial steps of silane activation. |

Computational Prediction of Silane Layer Formation and Properties

Beyond the initial anchoring event, DFT can be used to predict the energetics of the subsequent polymerization of silane molecules on the surface. This involves the condensation reaction between adjacent hydrolyzed silane molecules (silanols) to form a cross-linked polysiloxane network (Si-O-Si). researchgate.net

DFT calculations can compare the energies of different possible arrangements of the siloxane network, predicting the most stable structures. researchgate.net For instance, the Si-O-Si bond angle is a sensitive coordinate that can be accurately calculated. researchgate.net Furthermore, DFT can predict the electronic properties of the final monolayer, such as the surface dipole moment, which is crucial for applications in electronics. acs.org By providing a quantum-level understanding of both the vertical (molecule-substrate) and lateral (molecule-molecule) bonding, DFT complements MD simulations to offer a comprehensive model of the fully formed this compound layer.

Force Field Development and Parameterization for Organosilane Systems

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. uiuc.edu Standard force fields like AMBER, CHARMM, and OPLS often lack accurate parameters for organosilicon compounds, necessitating the development of specific parameter sets for molecules like this compound. uiuc.eduresearchgate.netnih.gov

A force field typically includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edu The parameterization process involves systematically determining the values for force constants, equilibrium geometries, and partial atomic charges that best reproduce experimental data or, more commonly, high-level quantum mechanical calculations from DFT. nih.govsimtk.org

The process involves:

Defining Atom Types: Assigning specific types to atoms based on their chemical environment (e.g., a silicon atom bonded to three chlorine atoms and one carbon).

Calculating Reference Data: Using DFT to calculate the molecular geometry, vibrational frequencies, and electrostatic potential of the molecule and its fragments.

Parameter Fitting: Adjusting the force field parameters to reproduce the DFT reference data. For example, bond and angle force constants are fitted to match the potential energy surface around the equilibrium geometry. nih.gov Dihedral parameters are optimized to reproduce the rotational energy profiles of key bonds. nih.gov

Validation: Testing the newly developed force field by running simulations and comparing the results (e.g., liquid density, heat of vaporization) against known experimental values for similar compounds.

Developing a robust force field for reactive molecules like trichlorosilanes is particularly challenging. researchgate.net Reactive force fields, such as ReaxFF, have been developed to explicitly model chemical reactions like hydrolysis and condensation during the simulation, bridging the gap between non-reactive classical simulations and quantum chemistry. acs.orgnih.govosti.govpsu.edu

Table 3: Components of a Classical Force Field for Organosilanes

| Energy Term | Functional Form (Example) | Parameters to be Determined |

| Bond Stretching | E = k_b (r - r₀)² | Force constant (k_b), Equilibrium bond length (r₀) |

| Angle Bending | E = k_θ (θ - θ₀)² | Force constant (k_θ), Equilibrium angle (θ₀) |

| Dihedral Torsion | E = Σ V_n [1 + cos(nφ - δ)] | Barrier height (V_n), Multiplicity (n), Phase angle (δ) |

| van der Waals | Lennard-Jones: E = 4ε[(σ/r)¹² - (σ/r)⁶] | Well depth (ε), Collision diameter (σ) |

| Electrostatic | Coulomb's Law: E = (q_i q_j) / (4πε₀r_ij) | Partial atomic charges (q_i, q_j) |

Correlation between Computational Predictions and Experimental Observations

While direct theoretical and computational investigations specifically targeting this compound are not extensively documented in publicly available literature, the correlation between predictive modeling and experimental results for long-chain alkyltrichlorosilanes provides a strong framework for understanding its probable interfacial behavior. Molecular dynamics (MD) simulations of analogous compounds, such as dodecyltrichlorosilane (DTS) and octadecyltrichlorosilane (OTS), have been instrumental in bridging theoretical models with empirical data. researchgate.netnih.gov These studies offer valuable insights into the structural and dynamic properties of the self-assembled monolayers (SAMs) they form.

The primary method for validating computational models is the direct comparison of simulated physical properties with those measured through laboratory techniques. Key parameters for this correlation include monolayer thickness, the tilt angle of the alkyl chains relative to the surface normal, and surface energy, often characterized by contact angle measurements.

Detailed Research Findings

Molecular dynamics simulations provide an atomistic view of the self-assembly process, yielding data on molecular arrangement and orientation within the monolayer. nih.gov Researchers have successfully modeled SAMs of DTS and OTS on silica (B1680970) substrates, systematically varying parameters like surface coverage to study their effect on the film's structural properties. researchgate.netnih.gov The outputs of these simulations, such as film thickness and molecular tilt angle, are then compared against experimental measurements from techniques like ellipsometry and angle-resolved X-ray photoelectron spectroscopy (ARXPS). researchgate.netthermofisher.com

Studies have shown that computational models can achieve results that are quantitatively consistent with experimental findings. researchgate.net For instance, MD simulations can accurately reproduce the coverage-dependent tilt of alkyl chains. researchgate.net However, the accuracy of these predictions is highly dependent on the simulation parameters and the force field used. Some simulation methods have been reported to yield tilt angles that deviate significantly from experimental estimates, underscoring the importance of model selection and validation. researchgate.net

The correlation is a two-way street; simulations not only predict physical properties but also help refine the interpretation of experimental data. Often, the evaluation of experimental results relies on simplified models. Molecular simulations provide a more detailed and realistic picture of the molecular ordering, which can help avoid errors in the interpretation of experimental outcomes. nih.gov

The following tables present a comparative analysis of simulated and experimental data for Octadecyltrichlorosilane (OTS), a well-studied analogue of this compound, illustrating the typical level of agreement between theory and experiment.

Interactive Data Table: Comparison of Monolayer Thickness for OTS SAMs

| Experimental Method | Measured Thickness (nm) | Simulation Prediction (nm) | Reference |

| Ellipsometry | ~2.4 - 2.6 | ~2.5 | researchgate.net |

| Angle-Resolved XPS | ~2.3 | ~2.5 | thermofisher.com |

| Neutron Reflectivity | ~2.45 | ~2.5 | researchgate.netbawue.de |

Note: The values presented are representative and can vary based on substrate preparation, deposition conditions, and specific simulation parameters.

Interactive Data Table: Comparison of Molecular Tilt Angle for OTS SAMs

| Experimental Method | Measured Tilt Angle (degrees from normal) | Simulation Prediction (degrees from normal) | Reference |

| Infrared Spectroscopy (FTIR) | 10 - 15 | 12 - 18 | researchgate.netresearchgate.net |

| X-ray Diffraction | 12 - 17 | 12 - 18 | researchgate.net |

| NEXAFS Spectroscopy | 15 - 20 | 12 - 18 | researchgate.net |

Note: Tilt angle is highly dependent on surface coverage and packing density. Simulated values are often reported as a range corresponding to different coverage scenarios.

Furthermore, simulations have been employed to predict surface wettability. The calculated contact angles for water on simulated SAMs can be directly compared with experimental measurements from goniometry. dataphysics-instruments.com This correlation is crucial for applications where surface energy and hydrophobicity are critical performance factors. The good agreement found between simulated and measured contact angles validates the accuracy of the molecular models in capturing the essential physics of the solid-liquid interface. nih.gov

Concluding Remarks and Future Research Directions

Current Achievements and Challenges in 11-Chloroundecyltrichlorosilane Research

The primary achievement in the study of this compound lies in its utility as a bifunctional molecular linker for the creation of well-defined surface modifications. The trichlorosilyl (B107488) group at one end of the C11 alkyl chain serves as a robust anchor to hydroxyl-bearing substrates such as silicon dioxide, glass, and various metal oxides. This occurs through hydrolysis and condensation reactions that form stable siloxane bonds (Si-O-Si) with the surface and adjacent silane (B1218182) molecules. researchgate.netncsu.edu The chloro-terminated tail provides a reactive site for subsequent chemical functionalization, enabling the covalent attachment of a wide array of molecules.

Despite these advantages, significant challenges remain. A principal difficulty is controlling the sensitive hydrolysis and polycondensation of the trichlorosilyl headgroup. bohrium.comunm.edu Premature polymerization in solution can lead to the formation of aggregates that deposit onto the substrate, resulting in rough, disordered, and non-uniform monolayers. rsc.org Achieving a highly ordered, defect-free self-assembled monolayer (SAM) requires stringent control over environmental conditions, particularly humidity and temperature, as water is a key reactant in the hydrolysis process. rsc.orgscispace.com Another challenge is the potential for the terminal chlorine atom to influence the packing density and ordering of the alkyl chains within the SAM, which may differ from simpler, non-functionalized alkyltrichlorosilanes.

Emerging Trends in Silane-Based Surface Science and Hybrid Materials

The broader field of silane-based materials is witnessing several exciting developments that provide context for the future of this compound. One major trend is the fabrication of mixed and multi-component SAMs. By co-depositing two or more different silanes, it is possible to precisely tailor surface properties such as wettability, chemical reactivity, and biocompatibility. nih.gov This approach allows for the creation of surfaces with spatially controlled chemical domains.

Another emerging area is the synthesis of complex, three-dimensional structures built upon silane foundations. This includes the development of silane-based hyperbranched polymers and dendrimers, which offer a high density of functional groups and unique material properties. mdpi.comdtic.mil Furthermore, there is growing interest in developing more sustainable and efficient catalytic systems for the synthesis of bespoke organosilanes with predictable functions, which could streamline the creation of novel materials. nus.edu.sg The use of continuous microflow reactors, for instance, offers precise control over reaction conditions and facilitates scalable production. nus.edu.sg

Prospective Areas for Advanced Studies on this compound in Novel Technologies

The unique bifunctional nature of this compound opens up numerous avenues for future research and application in cutting-edge technologies.

Advanced Biosensors and Biointerfaces: The terminal chloro group can be readily converted to other functionalities or used directly for the immobilization of biorecognition elements like enzymes, antibodies, or DNA oligonucleotides. nih.gov This makes it a promising candidate for developing highly sensitive and specific biosensor platforms. Surfaces modified with this silane could be used to study cell adhesion, protein interactions, and other biological phenomena at the molecular level.

Surface-Initiated Polymerization: The chloro-terminated surface formed from this compound SAMs is an ideal platform for "grafting-from" polymerization techniques, such as atom transfer radical polymerization (ATRP). This would allow for the growth of dense polymer brushes directly from the surface, creating robust coatings with precisely controlled thickness, composition, and architecture. Such polymer brushes could be designed for applications ranging from lubrication and anti-fouling coatings to responsive materials that change properties in response to external stimuli.

Micro and Nanofabrication: Patterned SAMs of this compound can serve as templates for the selective deposition of other materials or as high-resolution etch resists in soft lithography techniques. The ability to chemically modify the terminal group post-patterning adds a further layer of complexity and control, enabling the fabrication of intricate multi-material nanostructures.

Hybrid Organic-Inorganic Materials: As a coupling agent, this compound can bridge the interface between inorganic substrates and organic polymer matrices. mdpi.com This can lead to the development of advanced composite materials with enhanced mechanical strength, thermal stability, and durability for use in aerospace, automotive, and electronic applications.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₂₂Cl₄Si |

| Molecular Weight | 336.28 g/mol |

| Appearance | Colorless liquid chembk.com |

| Boiling Point | 162-164 °C (2 mmHg) |

| Density | 1.131 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.474 |

| CAS Number | 13541-11-2 |

| Key Reactivity | The trichlorosilyl group hydrolyzes in the presence of water to form silanols, which then condense to form polysiloxane networks. The terminal chloroalkyl group is available for nucleophilic substitution reactions. bohrium.comchembk.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing 11-Chloroundecyltrichlorosilane with high yield and purity?

Researchers should systematically test variables such as temperature (0–25°C), solvent choice (e.g., anhydrous toluene), and reaction duration under inert atmospheres (nitrogen/argon). Purification via fractional distillation or column chromatography, followed by characterization using <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR, ensures structural fidelity. Quantitative purity should be verified via GC-MS or elemental analysis .

Q. How should researchers characterize the molecular structure and purity of this compound?

Use spectroscopic methods:

- NMR : Confirm trichlorosilane (-SiCl3) and chloroundecyl chain signals.

- FT-IR : Identify Si-Cl (~500 cm<sup>-1</sup>) and C-Cl (~650 cm<sup>-1</sup>) stretches.

- GC-MS/EI-MS : Assess purity and molecular ion peaks. Report retention indices and spectral matches against reference data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Work in a fume hood with PPE (gloves, goggles, lab coat).

- Avoid water exposure (hydrolyzes to HCl).

- Store under inert gas in sealed containers.

- Neutralize spills with sodium bicarbonate. Reference OSHA guidelines and material safety data sheets (MSDS) for chlorosilanes .

II. Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in surface functionalization reactions?

Apply density functional theory (DFT) to model Si-Cl bond dissociation energies and adsorption mechanisms on substrates (e.g., SiO2). Compare simulated IR/Raman spectra with experimental data to validate models. Use software like Gaussian or ORCA for energy minimization and transition-state analysis .

Q. What methodologies resolve contradictions in reported stability data for this compound under varying humidity levels?

Design controlled experiments using Karl Fischer titration to quantify trace water in solvents. Monitor degradation kinetics via <sup>29</sup>Si NMR to track silanol formation. Apply Arrhenius analysis to extrapolate shelf-life under different storage conditions .

Q. How can researchers analyze environmental degradation products of this compound?

- LC-HRMS : Identify chloroundecyl alcohol or silanol byproducts.

- ICP-MS : Quantify silicon leaching.

- Ecotoxicity assays : Use Daphnia magna or algal cultures to assess aquatic toxicity. Cross-reference with EPA guidelines for organosilicon compounds .

Q. What interdisciplinary approaches enhance the study of this compound’s surface modification efficiency?

Combine AFM (topography), XPS (surface chemistry), and contact angle measurements (wettability) to correlate molecular structure with substrate performance. Integrate statistical design-of-experiments (DoE) to optimize coating uniformity .

Q. How can researchers ensure replicability of surface coating experiments using this compound?

Document all variables: substrate pretreatment (e.g., piranha cleaning), solution concentration, and curing time/temperature. Use reference substrates (e.g., silicon wafers) for cross-lab validation. Share raw data and protocols via repositories like Zenodo .

Q. What ethical considerations arise when studying this compound’s potential environmental impact?

Q. How do researchers validate the specificity of this compound in covalent bonding versus physical adsorption?

Perform XPS depth profiling to confirm Si-O-Si bond formation on substrates. Compare with control experiments using non-reactive silanes. Quantify binding strength via sonication or solvent washing tests .

Methodological Framework

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .

- Data Presentation : Use tables to compare synthetic yields, spectral peaks, or toxicity metrics. Include error margins and statistical significance (p-values) .

- Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to troubleshoot experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.